5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine
Description
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring with a methylpyridin amine group
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C14H14N2O2/c1-9-11(3-5-14(15)16-9)10-2-4-12-13(8-10)18-7-6-17-12/h2-5,8H,6-7H2,1H3,(H2,15,16) |
InChI Key |
JEQIRMXIGMWYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit oxidative stress pathways by interacting with key proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethyl)
Uniqueness
Compared to similar compounds, 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine stands out due to its unique combination of a dihydrobenzo dioxin ring and a methylpyridin amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a dihydrobenzo[dioxin] moiety with a pyridine ring. Its molecular formula is , and it has a molecular weight of 200.24 g/mol. The presence of both aromatic and heterocyclic components contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit antimicrobial properties. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves inhibition of the DprE1 enzyme, crucial for mycobacterial cell wall synthesis .
Antitumor Activity
Several studies have reported the antitumor potential of compounds containing the dihydrobenzo[b][1,4]dioxin structure. These compounds have demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, a related compound was shown to rescue immune cells in the presence of programmed cell death protein 1 (PD-1), indicating potential in cancer immunotherapy .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity may be beneficial in treating inflammatory diseases and conditions associated with chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to either the dihydrobenzo[b][1,4]dioxin or pyridine components can significantly alter potency and selectivity for various biological targets.
| Modification | Effect on Activity |
|---|---|
| Substituting methyl groups | Enhances lipophilicity and cellular uptake |
| Altering nitrogen position | Affects binding affinity to target enzymes |
Case Studies
- DprE1 Inhibition : A series of analogs derived from this compound were synthesized and tested for DprE1 inhibition. The most potent compound exhibited an IC50 value indicating strong inhibition and promising antimycobacterial activity .
- Cytotoxicity in Cancer Cells : In vitro studies using MCF-7 breast cancer cells showed that compounds related to this structure induced significant cytotoxicity compared to controls. The study highlighted the potential for developing new anticancer agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
